molecular formula C15H15N3O2 B12447266 N'-(3-phenylpropanoyl)pyridine-2-carbohydrazide

N'-(3-phenylpropanoyl)pyridine-2-carbohydrazide

Cat. No.: B12447266
M. Wt: 269.30 g/mol
InChI Key: XBXDTQHRWWODBE-UHFFFAOYSA-N
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Description

3-phenyl-N’-(pyridine-2-carbonyl)propanehydrazide is an organic compound that features a phenyl group, a pyridine ring, and a hydrazide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-phenyl-N’-(pyridine-2-carbonyl)propanehydrazide typically involves the reaction of pyridine-2-carboxylic acid hydrazide with 3-phenylpropanoic acid under dehydrating conditions. The reaction is often carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond .

Industrial Production Methods

While specific industrial production methods for 3-phenyl-N’-(pyridine-2-carbonyl)propanehydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-phenyl-N’-(pyridine-2-carbonyl)propanehydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The hydrazide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

3-phenyl-N’-(pyridine-2-carbonyl)propanehydrazide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which 3-phenyl-N’-(pyridine-2-carbonyl)propanehydrazide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes or receptors that play a role in biological processes. The compound’s hydrazide group can form hydrogen bonds and other interactions with these targets, influencing their activity and leading to the observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-phenyl-N’-(pyridine-2-carbonyl)propanehydrazide is unique due to its specific combination of a phenyl group, pyridine ring, and hydrazide linkage

Properties

Molecular Formula

C15H15N3O2

Molecular Weight

269.30 g/mol

IUPAC Name

N'-(3-phenylpropanoyl)pyridine-2-carbohydrazide

InChI

InChI=1S/C15H15N3O2/c19-14(10-9-12-6-2-1-3-7-12)17-18-15(20)13-8-4-5-11-16-13/h1-8,11H,9-10H2,(H,17,19)(H,18,20)

InChI Key

XBXDTQHRWWODBE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCC(=O)NNC(=O)C2=CC=CC=N2

solubility

34.5 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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